molecular formula C16H17F2NO2 B1378678 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1797802-04-0

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1378678
CAS No.: 1797802-04-0
M. Wt: 293.31 g/mol
InChI Key: RZAXFKGKFNQOES-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of phenylethanolamines This compound features a benzylamino group attached to the ethan-1-ol backbone, with a difluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with 3-(difluoromethoxy)benzaldehyde and benzylamine.

    Formation of Schiff Base: The 3-(difluoromethoxy)benzaldehyde reacts with benzylamine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to modify the amino group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethanolamines.

Scientific Research Applications

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-phenylethanol
  • 2-(Benzylamino)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol
  • 2-(Benzylamino)-1-[3-(methoxy)phenyl]ethan-1-ol

Uniqueness

2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(benzylamino)-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c17-16(18)21-14-8-4-7-13(9-14)15(20)11-19-10-12-5-2-1-3-6-12/h1-9,15-16,19-20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXFKGKFNQOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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